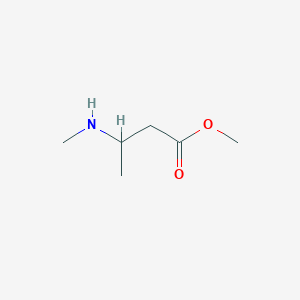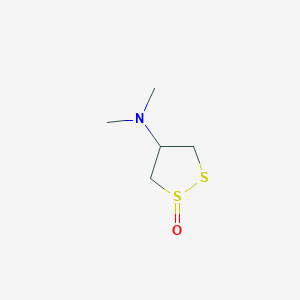
Methyl 3-(methylamino)butanoate
Übersicht
Beschreibung
Methyl 3-(methylamino)butanoate: is a chemical compound with the molecular formula C7H15NO2 and a molecular weight of 145.20 g/mol 3-Methyl-3-(methylamino)-butanoic Acid Methyl Ester . This compound is primarily used in scientific research and has applications in various fields such as chemistry, biology, and industry .
Wirkmechanismus
Target of Action
Methyl 3-(methylamino)butanoate, also known as β-Methylamino-L-alanine (BMAA), is a non-proteinogenic amino acid produced by cyanobacteria . It is believed to target glutamate receptors , such as NMDA, calcium-dependent AMPA, and kainate receptors .
Mode of Action
BMAA acts as an excitotoxin on its targets, the glutamate receptors . It is proposed that protein association in conjunction with glutamate receptor binding is the mechanism that provides appropriate modes of toxicity, such as enzyme and transporter function disruption and enhanced oxidative stress .
Biochemical Pathways
It is suggested that the toxicity of bmaa could be linked to its ability to cause dysfunction in the glutamate neurotransmission system . This could potentially lead to neurodegenerative diseases like ALS/PDC, AD, PD, and FTLD .
Result of Action
The result of BMAA’s action is believed to be neurotoxic . It is hypothesized to cause motor neuron dysfunction and death . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, BMAA is produced by cyanobacteria in marine, freshwater, and terrestrial environments . In cultured non-nitrogen-fixing cyanobacteria, BMAA production increases in a nitrogen-depleted medium . These environmental conditions could potentially affect the production and therefore the action of BMAA.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl 3-(methylamino)butanoate can be synthesized through several methods. One common approach involves the reaction of trans-Methyl crotonate with Methylamine . The reaction typically requires specific conditions such as controlled temperature and pressure to ensure the desired product is obtained.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 3-(methylamino)butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert the compound into other derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are often used.
Substitution: Reagents like halogens and alkyl halides are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids , while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
Methyl 3-(methylamino)butanoate has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is utilized in studies involving enzyme interactions and metabolic pathways.
Medicine: Research explores its potential therapeutic applications, including its role in drug development.
Industry: It is employed in the production of various chemicals and materials.
Vergleich Mit ähnlichen Verbindungen
- Methyl 3-amino-4-carbomyl-2-cyano-2-butenoate
- Methyl (3S)-3-(tert-butoxycarbonylamino)-4-oxobutanoate
- 3-Methyl-2-butanone
Comparison: Methyl 3-(methylamino)butanoate is unique due to its specific structure and reactivity.
Eigenschaften
IUPAC Name |
methyl 3-(methylamino)butanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-5(7-2)4-6(8)9-3/h5,7H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMEOAJAQJYMXBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OC)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90505190 | |
| Record name | Methyl 3-(methylamino)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90505190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2704-51-0 | |
| Record name | Methyl 3-(methylamino)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90505190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-Oxo-3,4-dihydro-2H-benzo[b][1,4]thiazine-6-carbaldehyde](/img/structure/B3050483.png)












![3-[Ethoxy(dimethyl)silyl]propyl 2-bromo-2-methylpropanoate](/img/structure/B3050506.png)
